molecular formula C21H33N5O2 B2622610 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 898406-69-4

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2622610
CAS No.: 898406-69-4
M. Wt: 387.528
InChI Key: YZPGSFRCTDZHKG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a versatile chemical compound with a complex molecular structure. This compound has promising applications in scientific research, enabling it to be utilized in diverse experiments and investigations.

Preparation Methods

The synthesis of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods often involve similar multi-step synthetic routes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-morpholin-4-yl-3-piperazin-1-yl-propan-1-one: This compound shares a similar piperazine and morpholine moiety but differs in its overall structure and properties.

    AP-237 (bucinnazine): Another acyl piperazine opioid with different pharmacological effects and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that integrates a cyclohexyl group, a piperazine moiety, and a pyridazine derivative. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H26N4O\text{C}_{18}\text{H}_{26}\text{N}_4\text{O}

This indicates that it contains multiple functional groups that may contribute to its biological activity. The presence of both piperazine and pyridazine rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with piperazine and pyridazine structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties.
  • Anticancer Activity : Certain pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Compounds containing these moieties may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and cognition.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cancer cell metabolism or neurodegeneration.
  • Cell Signaling Modulation : The compound might modulate signaling pathways that are critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Studies on similar compounds have established a structure–activity relationship (SAR) that highlights how modifications to the cyclohexyl or piperazine structures can enhance or diminish biological activity. For instance, modifications at the 4′ position of piperazine have been shown to significantly impact the efficacy of related compounds in increasing mitochondrial bioenergetics, which is a marker for cytoprotective potential .

Case Studies

  • Cytoprotective Potential :
    • A study evaluated derivatives similar to this compound for their ability to enhance mitochondrial function. Results indicated that certain structural modifications improved ATP production via oxidative phosphorylation compared to glycolysis, suggesting enhanced cytoprotective properties .
  • Neuroprotective Applications :
    • Investigations into the neuroprotective effects of piperazine derivatives revealed their potential in treating conditions like Alzheimer's disease. The ability of these compounds to stabilize client proteins involved in neurodegeneration was noted as a significant therapeutic target .

Data Table

Compound NameStructureBiological ActivityReferences
This compoundStructureAntidepressant, Anticancer, Neuroprotective
KU-1202 (Similar Derivative)StructureCytoprotective
Other Piperazine DerivativesVariousAntidepressant, Anticancer

Properties

IUPAC Name

3-cyclohexyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h7-8,18H,1-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGSFRCTDZHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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